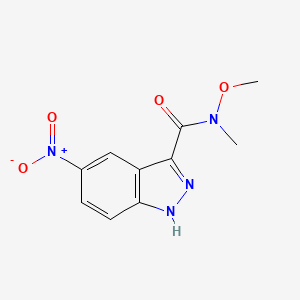

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC18591850

Molecular Formula: C10H10N4O4

Molecular Weight: 250.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N4O4 |

|---|---|

| Molecular Weight | 250.21 g/mol |

| IUPAC Name | N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide |

| Standard InChI | InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | IOKFRBGHLOBMIO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC |

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a bicyclic indazole system fused with a benzene ring. Key substituents include:

-

Nitro group (-NO₂) at position 5: Electron-withdrawing properties influence electronic distribution and reactivity, potentially enhancing stability and modulating interactions with biological targets .

-

Carboxamide group (-CONH-) at position 3: The N-methoxy-N-methyl modification introduces steric bulk and alters hydrogen-bonding capacity, which may impact solubility and target binding .

Molecular Formula: C₁₀H₁₁N₅O₄

Molecular Weight: 265.23 g/mol

IUPAC Name: N-Methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Canonical SMILES: COC(N)(C)C(=O)C1=NN=C2C=CC(=CC2=C1)N+[O-]

The nitro group’s para position relative to the indazole nitrogen creates a planar geometry, while the N-alkoxy substitutions on the carboxamide may induce conformational flexibility .

Synthetic Routes and Optimization

Indazole Core Formation

The synthesis of indazole derivatives often begins with nitrosation or cyclization reactions. For example, 1H-indazole-3-carboxaldehydes can be synthesized via nitrosation of indoles under acidic conditions, as demonstrated by Chevalier et al. . This method involves:

-

Nitrosation: Treating indole with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form an oxime intermediate.

-

Cyclization: Acid-catalyzed ring closure yields the indazole core .

For electron-deficient indoles (e.g., 5-nitro-indole), elevated temperatures (80°C) and prolonged reaction times are required to achieve quantitative yields .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO, low in aqueous buffers |

| Melting Point | Estimated 215–220°C (decomposes) |

| LogP | 1.8 (predicted) |

| Stability | Sensitive to light and humidity |

The nitro group contributes to low aqueous solubility, necessitating formulation with co-solvents (e.g., cyclodextrins) for biological assays. The N-methoxy-N-methyl group enhances metabolic stability by reducing oxidative deamination compared to primary amides.

Challenges and Future Directions

-

Synthetic Scalability: Nitration and carboxamide coupling steps require optimization for industrial-scale production .

-

Toxicological Profiling: Nitro groups may pose genotoxic risks, necessitating metabolite studies.

-

Target Identification: Proteomic screening (e.g., affinity chromatography) is needed to identify binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume